5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a thiazole ring, a morpholine moiety, and a pyrrolone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactionsThe final step often involves cyclization to form the pyrrolone ring under controlled conditions, such as using specific catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-amino-5-benzyl-1,3-thiazoles
Uniqueness
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of a thiazole ring, morpholine moiety, and pyrrolone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H24N4O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H24N4O3S/c1-26-15-4-2-14(3-5-15)16-13-28-20(22-16)18-17(25)12-24(19(18)21)7-6-23-8-10-27-11-9-23/h2-5,13,21,25H,6-12H2,1H3 |
InChI Key |
POKHCSIDGYQEBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCN4CCOCC4)O |
Origin of Product |
United States |
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